Anti-HIV-1 Activity
1H-Thieno[2,3-d]pyrimidine-2,4-dithione (compound 3a) and its S-glycoside analogues were evaluated for anti-HIV-1 activity. Compound 3a demonstrated complete inhibition of HIV-1 replication at a concentration of ≤128 mg/mL, establishing a baseline for the scaffold. More importantly, derivative 14a, synthesized from this core, achieved complete inhibition at the same or lower concentration, demonstrating that modifications to the dithione core can enhance potency [1]. The S-DABO (dihydro-alkyloxy-benzyl-oxopyrimidine) analogues served as a comparator class, as they are known NNRTIs with a different mechanism of action [1].
| Evidence Dimension | Anti-HIV-1 activity (inhibition of viral replication) |
|---|---|
| Target Compound Data | Compound 3a (1H-thieno[2,3-d]pyrimidine-2,4-dithione): Complete inhibition at ≤128 mg/mL |
| Comparator Or Baseline | Derivative 14a: Complete inhibition at ≤128 mg/mL; S-DABO analogues: Known NNRTI class with established anti-HIV-1 activity |
| Quantified Difference | Compound 3a and derivative 14a both show complete inhibition at ≤128 mg/mL, indicating the scaffold's potential for further optimization |
| Conditions | In vitro anti-HIV-1 assay in cell culture |
Why This Matters
This data confirms the compound's utility as a validated starting point for anti-HIV drug discovery, with derivatives showing comparable or improved potency relative to known NNRTI classes.
- [1] Hafez HN, Hussein HA, El-Gazzar AR. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Eur J Med Chem. 2010;45(9):4026-4034. doi:10.1016/j.ejmech.2010.05.060 View Source
